![molecular formula C16H20N2O3S B5818168 N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)

N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide, commonly known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMB is a sulfonamide derivative that is used as a fluorescent probe for detecting the activity of enzymes, particularly amidases, in biological systems.

Mecanismo De Acción

The mechanism of action of DMB involves the hydrolysis of the amide bond by amidases, resulting in the release of the dimethylamino group from the benzene ring. This process results in an increase in fluorescence intensity, which can be measured using a fluorescence spectrophotometer. The fluorescence of DMB is also affected by the polarity of the environment, which can be used to determine the location of amidases within biological systems.

Biochemical and Physiological Effects

DMB has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that is widely used in research as a fluorescent probe for detecting the activity of amidases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DMB is its high sensitivity and specificity for detecting the activity of amidases in biological systems. DMB is also easy to use and can be incorporated into various experimental setups. However, one of the limitations of DMB is its relatively low photostability, which can result in a decrease in fluorescence intensity over time. This limitation can be overcome by using appropriate experimental conditions and optimizing the concentration of DMB.

Direcciones Futuras

There are several future directions for the use of DMB in research. One potential application is in the study of the role of amidases in various biological processes, such as protein degradation, cell signaling, and metabolism. DMB can also be used to develop new diagnostic tools for detecting the activity of amidases in disease states, such as cancer and bacterial infections. Furthermore, the development of new fluorescent probes based on the structure of DMB could lead to the discovery of new enzymes and biological pathways.

Métodos De Síntesis

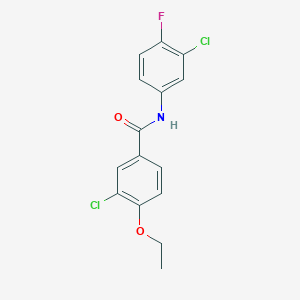

The synthesis of DMB involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction results in the formation of DMB as a white solid, which can be purified by recrystallization.

Aplicaciones Científicas De Investigación

DMB has been widely used as a fluorescent probe for detecting the activity of amidases, which are enzymes that catalyze the hydrolysis of amide bonds in various biological systems. DMB is particularly useful in studying the activity of amidases in bacteria, fungi, and mammalian cells. The fluorescence of DMB is quenched when it is in a nonpolar environment, such as inside a protein, and is restored upon hydrolysis of the amide bond by amidases, resulting in an increase in fluorescence intensity. This property of DMB makes it an excellent tool for monitoring the activity of amidases in real-time.

Propiedades

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-18(2)14-6-4-13(5-7-14)12-17-22(19,20)16-10-8-15(21-3)9-11-16/h4-11,17H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZIVZKYRZMVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)

![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818127.png)

![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)

![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)

![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)

![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)

![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)

![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)